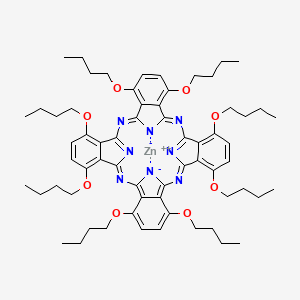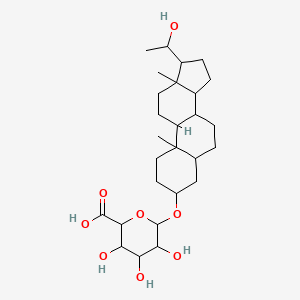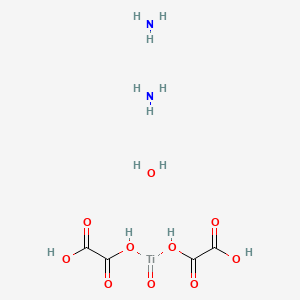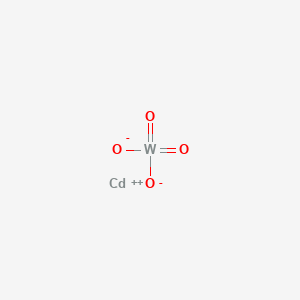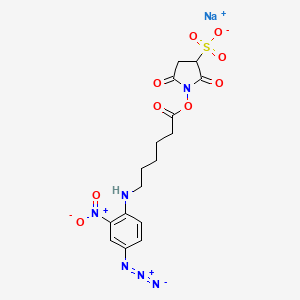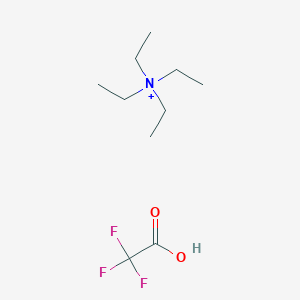
Tetrakis(hydroxymethyl)phosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various industries. This compound is primarily used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine (PH3) with formaldehyde (H2C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows : [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of tetrakis(hydroxymethyl)phosphonium chloride involves similar reaction conditions but on a larger scale. The process ensures high purity and yield, making it suitable for commercial applications .
Types of Reactions:
Oxidation: Tetrakis(hydroxymethyl)phosphonium chloride can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide (NaOH). [ [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} + \text{NaOH} \rightarrow \text{P}(\text{CH}_2\text{OH})_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ]
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium hydroxide (NaOH) is commonly used for reduction reactions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, various oxidized forms of the compound can be produced.
Reduction Products: Tris(hydroxymethyl)phosphine is a major product of reduction reactions.
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves several pathways:
Comparison with Similar Compounds
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphonium chloride, it is used as an intermediate in the preparation of water-soluble ligands.
Tetrabutylphosphonium chloride: Another phosphonium salt with different applications, primarily in organic synthesis.
Uniqueness: Tetrakis(hydroxymethyl)phosphonium chloride is unique due to its multifunctional nature. It serves as a precursor to various compounds, acts as a microbiocide, and is used in diverse applications ranging from textiles to biomedical research. Its ability to form stable hydrogels and its antimicrobial properties make it particularly valuable in scientific and industrial contexts .
Properties
Molecular Formula |
C4H13ClO4P+ |
|---|---|
Molecular Weight |
191.57 g/mol |
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1; |
InChI Key |
AKXUUJCMWZFYMV-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
